6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane
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Overview
Description
6-(2-Methylbutan-2-yl)-1-oxaspiro[25]octane is a chemical compound with the molecular formula C14H24O2 It is known for its unique spiro structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of spirocyclization reactions, where a linear precursor undergoes cyclization to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid: This compound shares a similar spiro structure but has a carboxylic acid functional group.
6-tert-pentylspiro[2.5]octane-1-carboxylic acid: Another similar compound with a different substituent group.
Uniqueness
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of an oxaspiro moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H22O |
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Molecular Weight |
182.30 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C12H22O/c1-4-11(2,3)10-5-7-12(8-6-10)9-13-12/h10H,4-9H2,1-3H3 |
InChI Key |
FZDLKKJXTWGKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CO2 |
Origin of Product |
United States |
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